[1,3,5]Triazine-2,4-diamine, 6-[5-(2-chlorophenyl)tetrazol-2-ylmethyl]-N,N-dimethyl-
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Overview
Description
N-(4-amino-6-{[5-(2-chlorophenyl)-2H-1,2,3,4-tetraazol-2-yl]methyl}-1,3,5-triazin-2-yl)-N,N-dimethylamine is a complex organic compound that features a triazine ring, a tetrazole moiety, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-6-{[5-(2-chlorophenyl)-2H-1,2,3,4-tetraazol-2-yl]methyl}-1,3,5-triazin-2-yl)-N,N-dimethylamine typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 2-chlorobenzonitrile with sodium azide in the presence of a suitable catalyst.
Triazine Ring Formation: The triazine ring is formed by reacting cyanuric chloride with appropriate amines under controlled conditions.
Coupling Reaction: The final step involves coupling the tetrazole and triazine intermediates using a suitable linker and reaction conditions, such as the use of a base and a solvent like dioxane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups.
Reduction: Reduction reactions can occur at the nitro groups if present.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Materials Science: It can be incorporated into polymers to enhance their properties.
Biology
Biological Probes: The compound can be used as a probe in biological assays to study enzyme activities or protein interactions.
Medicine
Drug Development:
Industry
Chemical Manufacturing: Used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-amino-6-{[5-(2-bromophenyl)-2H-1,2,3,4-tetraazol-2-yl]methyl}-1,3,5-triazin-2-yl)-N,N-dimethylamine
- N-(4-amino-6-{[5-(2-fluorophenyl)-2H-1,2,3,4-tetraazol-2-yl]methyl}-1,3,5-triazin-2-yl)-N,N-dimethylamine
Uniqueness
The presence of the 2-chlorophenyl group in N-(4-amino-6-{[5-(2-chlorophenyl)-2H-1,2,3,4-tetraazol-2-yl]methyl}-1,3,5-triazin-2-yl)-N,N-dimethylamine imparts unique chemical properties, such as specific reactivity patterns and potential biological activities, distinguishing it from its analogs with different substituents.
Properties
Molecular Formula |
C13H14ClN9 |
---|---|
Molecular Weight |
331.76 g/mol |
IUPAC Name |
6-[[5-(2-chlorophenyl)tetrazol-2-yl]methyl]-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C13H14ClN9/c1-22(2)13-17-10(16-12(15)18-13)7-23-20-11(19-21-23)8-5-3-4-6-9(8)14/h3-6H,7H2,1-2H3,(H2,15,16,17,18) |
InChI Key |
XDBMNKLLQMDYFC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N)CN2N=C(N=N2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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